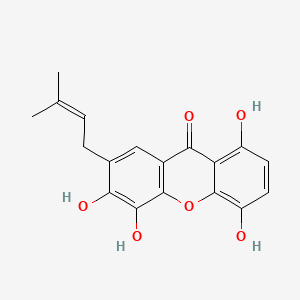

1,4,5,6-Tetrahydroxy-7-prenylxanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone found in the twig bark of Garcinia xanthochymus . It exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line . It also shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .

Synthesis Analysis

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis

The 1,4,5,6-Tetrahydroxy-7-prenylxanthone molecule contains a total of 42 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydroxy-7-prenylxanthone has a molecular formula of C18H16O6 . It has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da . It appears as a yellow powder .Applications De Recherche Scientifique

Cancer Research Applications

1,4,5,6-Tetrahydroxy-7-prenylxanthone has been found in the twig bark of Garcinia xanthochymus and exhibits moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines. This suggests its potential use in developing treatments or therapies targeting these types of cancer .

Antioxidant Properties

This compound has also been characterized for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage, which can lead to various diseases, including cancer and heart disease. The antioxidant activity of 1,4,5,6-Tetrahydroxy-7-prenylxanthone could be harnessed in pharmaceuticals or dietary supplements to bolster cellular defense mechanisms .

Antimicrobial Activity

In addition to its antioxidant properties, 1,4,5,6-Tetrahydroxy-7-prenylxanthone has been identified to have antimicrobial properties. This means it could potentially be used in the development of new antimicrobial agents to combat pathogenic microorganisms that are resistant to current antibiotics .

Orientations Futures

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

Mécanisme D'action

Mode of Action:

Here’s how THPX exerts its effects:

Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

Propriétés

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6-Tetrahydroxy-7-prenylxanthone | |

Q & A

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of 1,4,5,6-Tetrahydroxy-7-prenylxanthone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)